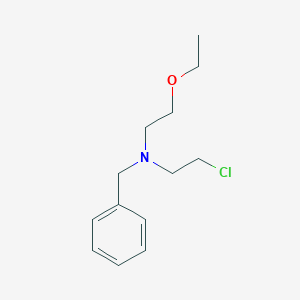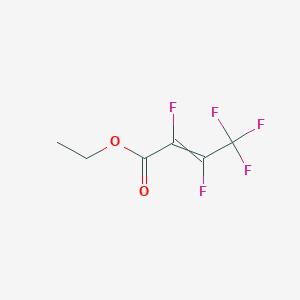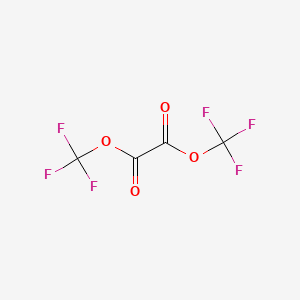
Carbamic acid, O-neopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, O-neopentyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. The structure of this compound includes a carbamate group attached to a neopentyl group, which provides unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, O-neopentyl ester can be synthesized through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with neopentyl alcohol under controlled conditions.
Addition of Alcohols to Isocyanates: Neopentyl alcohol can be added to isocyanates to form the ester.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce carbamic acid esters.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, O-neopentyl ester undergoes several types of chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of the ester results in the formation of carbamic acid and neopentyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Substitution Reactions: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.
Basic Hydrolysis: Bases like sodium hydroxide or potassium hydroxide are employed.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Hydrolysis: Carbamic acid and neopentyl alcohol.
Oxidation: Depending on the conditions, various oxidized products can be formed.
Reduction: Reduced forms of the ester, such as alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, O-neopentyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, O-neopentyl ester involves its interaction with various molecular targets:
Enzyme Inhibition: The ester can inhibit enzymes by forming stable carbamate-enzyme complexes.
Protein Modification: It can modify proteins by reacting with amino groups, leading to changes in protein function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Carbamate: Another ester of carbamic acid, used in similar applications.
Ethyl Carbamate: Known for its use in the synthesis of pharmaceuticals.
Butyl Carbamate: Used in industrial applications for its stability and reactivity.
Uniqueness
Carbamic acid, O-neopentyl ester is unique due to its neopentyl group, which provides steric hindrance and enhances its stability compared to other carbamates. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.
Propiedades
Número CAS |
21299-37-6 |
|---|---|
Fórmula molecular |
C8H17NOS |
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
O-(2,2-dimethylpropyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-8(2,3)6-10-7(11)9(4)5/h6H2,1-5H3 |
Clave InChI |
JBNZARIEABXZLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
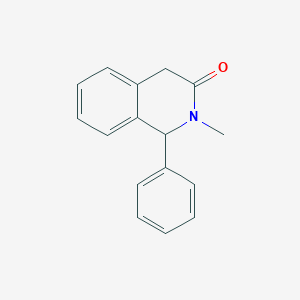
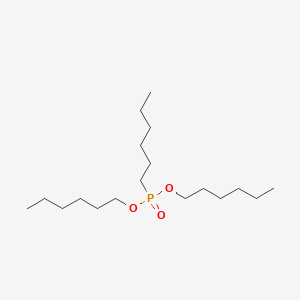

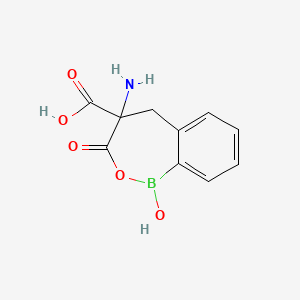
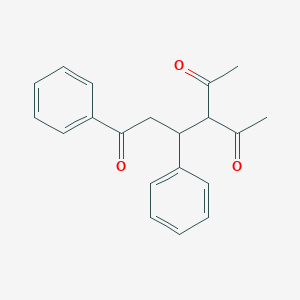



![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
